4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid

描述

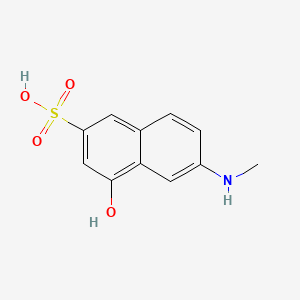

4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid is an organic compound with the molecular formula C₁₁H₁₁NO₄S. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group, a methylamino group, and a sulfonic acid group attached to the naphthalene ring. This compound is known for its applications in the synthesis of dyes and pigments, particularly in the production of reactive dyes.

属性

IUPAC Name |

4-hydroxy-6-(methylamino)naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-12-8-3-2-7-4-9(17(14,15)16)6-11(13)10(7)5-8/h2-6,12-13H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHCLGZKORRUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064176 | |

| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-6-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6259-53-6 | |

| Record name | N-Methyl-Gamma acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6259-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-6-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-6-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-6-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-6-(methylamino)naphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxy-6-(methylamino)-2-naphthalenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBX7QB2CZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Starting Materials and Reaction Conditions

- Starting material: 2,8-dihydroxynaphthalene-6-sulfonic acid or related hydroxynaphthalene sulfonic acids.

- Amination reagent: Methylamine, typically in aqueous solution.

- Reaction medium: Aqueous sodium bisulfite solution.

- Temperature: Approximately 96 °C.

- Reaction time: Around 36 hours.

- Yield: Approximately 95% under optimized conditions.

This method is documented as a high-yielding route to the target compound, where methylamine reacts with 2,8-dihydroxynaphthalene-6-sulfonic acid in the presence of sodium bisulfite at elevated temperature to afford 4-hydroxy-6-methylamino-2-naphthalene sulfonic acid with high selectivity.

Sulfonation and Hydroxylation Steps

While direct preparation of the target compound focuses on amination of a hydroxylated sulfonic acid derivative, the precursor sulfonic acid is typically prepared by sulfonation of naphthalene or hydroxynaphthalene derivatives. A related sulfonation process involves:

- Reacting naphthalene with sulfuric acid at 150–160 °C for 5–7 hours to produce sulfated naphthalene intermediates.

- Neutralization with alkali to form alkali metal naphthalene sulfonate salts.

- Hydrolysis under high temperature (250–300 °C) and pressure (60–90 bar) to yield beta-naphthol alkali salts.

- Optional carboxylation with carbon dioxide at 240–320 °C and 1–20 bar to form carboxylated derivatives.

Although this process is specific to 6-hydroxy-2-naphthoic acid, it illustrates the complexity and conditions required for sulfonation and hydroxylation steps on the naphthalene ring, which are relevant to the preparation of related sulfonic acid derivatives including this compound.

Reaction Scheme Summary

| Step No. | Reaction Type | Reactants/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Sulfonation | Naphthalene + H2SO4, 150–160 °C, 5–7 h | Sulfated naphthalene | Intermediate for sulfonic acid |

| 2 | Neutralization | Sulfated naphthalene + alkali salt solution, 80–90 °C | Alkali naphthalene sulfonate salt | Precursor for hydrolysis |

| 3 | Hydrolysis | Alkali naphthalene sulfonate salt, 250–300 °C, 60–90 bar, 4–6 h | Beta-naphthol alkali salt | Hydroxylated intermediate |

| 4 | Amination (Methylation) | 2,8-dihydroxynaphthalene-6-sulfonic acid + methylamine, aqueous sodium bisulfite, 96 °C, 36 h | This compound | High yield (~95%) |

Research Findings and Analysis

- The amination step using methylamine in aqueous sodium bisulfite is critical for introducing the methylamino group at the 6-position of the naphthalene ring.

- The reaction temperature (around 96 °C) and prolonged reaction time (36 hours) ensure complete substitution and high yield.

- Sodium bisulfite in the reaction medium likely stabilizes intermediates and prevents side reactions, improving selectivity.

- Sulfonation and hydroxylation steps require careful temperature and pressure control to achieve the desired substitution pattern without overreaction or degradation.

- Post-reaction purification typically involves crystallization or filtration to isolate the pure sulfonic acid derivative.

Physicochemical Data Relevant to Preparation

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C11H11NO4S | Confirmed for target compound |

| Molecular Weight | 253.27 g/mol | |

| Boiling Point | 459.71 °C (at 101,325 Pa) | Indicates thermal stability |

| Density | 1.542 ± 0.06 g/cm³ | Predicted |

| Water Solubility | 4.489 g/L at 25 °C | Facilitates aqueous reactions |

| pKa | -0.15 ± 0.40 | Acidic sulfonic group |

| LogP | -0.84 at 25 °C | Hydrophilic character |

These properties support the use of aqueous media and elevated temperatures in the preparation process.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The sulfonic acid group can be reduced to sulfonates under specific conditions.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of naphthoquinones.

Reduction: Formation of sulfonates.

Substitution: Formation of various substituted naphthalene derivatives.

科学研究应用

4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of reactive dyes, which are crucial for textile industries.

Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of high-performance pigments and dyes for various industrial applications.

作用机制

The mechanism of action of 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid involves its interaction with specific molecular targets, primarily through its functional groups. The hydroxyl group can form hydrogen bonds, the methylamino group can participate in nucleophilic attacks, and the sulfonic acid group can engage in ionic interactions.

相似化合物的比较

Similar Compounds

4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: Similar structure but with the methylamino group at a different position.

6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Contains an amino group instead of a methylamino group.

2-Aminonaphthalene-6-sulfonic acid: Lacks the hydroxyl group but has an amino group and a sulfonic acid group.

Uniqueness

4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity

生物活性

4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid (CAS No. 6259-53-6) is a compound that has garnered attention for its diverse biological activities, particularly in biochemical assays and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its naphthalene ring with hydroxyl, methylamino, and sulfonic acid functional groups. Its molecular formula is C₁₁H₁₁NO₄S, with a molecular weight of approximately 253.27 g/mol. The compound exhibits a density of around 1.542 g/cm³ and is soluble in water at a concentration of approximately 4.489 g/L at 25°C .

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₄S |

| Molecular Weight | 253.27 g/mol |

| Density | 1.542 g/cm³ |

| Water Solubility | 4.489 g/L at 25°C |

| Boiling Point | 459.71°C |

| pKa | -0.15 (predicted) |

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, making it useful in different biochemical assays. Research indicates that compounds with similar structures may exhibit antimicrobial and anti-inflammatory properties, suggesting that this compound could also possess such activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives of naphthalene sulfonic acids have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the presence of specific functional groups enhances antimicrobial efficacy .

Case Studies

- Biochemical Assays : In biochemical assays, the compound has been utilized as an indicator dye due to its ability to change color in response to pH variations, which is critical for determining enzyme activity and other biochemical processes.

- Antimicrobial Testing : In a comparative study involving various naphthalene derivatives, this compound was evaluated for its antibacterial activity against E. coli and S. aureus, showing promising results comparable to established antibiotics .

- Inflammation Models : In vitro studies using macrophage cell lines demonstrated that the compound could reduce the secretion of TNF-alpha in response to lipopolysaccharide (LPS) stimulation, indicating potential anti-inflammatory effects.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-hydroxy-6-methylamino-2-naphthalene sulfonic acid, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves sulfonation and methylation steps. Key parameters include:

- Temperature control (e.g., 80–100°C for sulfonation) to avoid side reactions like over-sulfonation.

- pH adjustment (acidic conditions for sulfonic acid group stabilization) .

- Reagent stoichiometry (e.g., methylamine-to-naphthol ratio >1.2:1) to ensure complete methylation .

- Post-synthesis purification via recrystallization in ethanol-water mixtures enhances purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Confirms functional groups (e.g., sulfonic acid S=O stretch at 1040–1180 cm⁻¹, hydroxyl O-H stretch at 3200–3600 cm⁻¹) .

- UV-Vis : Identifies π→π* transitions in the naphthalene ring (λmax ~260–310 nm) .

- 1H-NMR : Resolves methylamino protons (δ 2.8–3.2 ppm) and aromatic protons (δ 6.5–8.0 ppm) .

- HPLC : Quantifies purity using reverse-phase C18 columns with mobile phases like methanol/water (0.1% TFA) .

Advanced Research Questions

Q. How does the compound’s regioselectivity in sulfonation and methylation impact its interaction with biological targets?

- Methodological Answer :

- Regioselectivity (e.g., sulfonation at C2 and methylation at C6) alters electron density distribution, affecting binding to enzymes or receptors.

- Docking simulations : Use software like AutoDock Vina to model interactions with targets (e.g., lysosomal hydrolases) .

- In vitro assays : Measure inhibition constants (Ki) for enzymes like tyrosinase or sulfotransferases under varied pH and ionic strengths .

Q. What strategies resolve contradictions in reported solubility and stability data under different pH and temperature conditions?

- Methodological Answer :

- Controlled stability studies : Perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

- Solubility profiling : Use shake-flask methods at pH 1–12 to identify pH-dependent solubility thresholds (e.g., solubility peaks at pH 7–9 due to zwitterionic forms) .

- Contradiction analysis : Cross-reference experimental conditions (e.g., ionic strength, counterion effects) from conflicting studies .

Q. How can computational modeling predict the compound’s reactivity in complex reaction systems (e.g., oxidation or azo coupling)?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry at B3LYP/6-31G* level to identify reactive sites (e.g., electron-deficient C4 for electrophilic substitution) .

- Reactivity prediction : Simulate frontier molecular orbitals (HOMO/LUMO) to estimate oxidation potential (e.g., HOMO energy >−5.5 eV suggests susceptibility to oxidation) .

- Kinetic modeling : Use software like COSMO-RS to predict reaction pathways and byproduct formation under varying temperatures .

Specialized Methodological Considerations

Q. What protocols ensure accurate quantification of sulfonic acid group content in derivatives?

- Methodological Answer :

- Potentiometric titration : Titrate with NaOH (0.1 M) using a pH meter to identify equivalence points (pH ~7.5 for sulfonic acid deprotonation) .

- Elemental analysis : Measure sulfur content via ICP-OES, comparing theoretical vs. experimental values (e.g., 11.2% S for pure compound) .

Q. How do steric and electronic effects of the methylamino group influence the compound’s coordination chemistry with metal ions?

- Methodological Answer :

- UV-Vis titration : Monitor shifts in λmax upon metal addition (e.g., bathochromic shift with Cu²+ indicates chelation at the hydroxyl and sulfonic groups) .

- X-ray crystallography : Resolve crystal structures of metal complexes (e.g., Cu²+ complexes show square-planar geometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。